N1-Methyl Substitution Mitigates hERG Channel Inhibition Relative to 1H-Indole Analogs Bearing an Acidic N1-Moiety
In the CCR3 antagonist series, attachment of an acidic moiety to the 1-position of the indole ring markedly reduced inhibition of the hERG channel compared to congeners lacking this feature [1]. While the study did not directly measure 1-methyl-2-(piperidin-4-yl)-1H-indole, the foundational SAR direction indicates that a neutral N¹-substituent (methyl) should similarly avoid the hERG liability introduced by carboxylic-acid-bearing analogs. Procuring the 1‑methyl derivative therefore offers a structurally pre-validated entry point for lead optimization that circumvents the cardiac-ion-channel risk inherent to acidic 1H-indole variants.
| Evidence Dimension | hERG channel inhibition (qualitative SAR trend) |
|---|---|
| Target Compound Data | N¹–CH₃ (neutral substituent); predicted low hERG liability by analogy with the SAR trend described in Kriegl et al. 2015 |
| Comparator Or Baseline | Acidic moiety at N¹-position (e.g., carboxylic acid derivatives) → reduced hERG inhibition reported; unsubstituted NH at N¹ → measurable hERG block |
| Quantified Difference | Not numerically quantified in the cited study; direction of effect is explicit: “attachment of an acidic moiety to the 1-position of the indole led to an overall balanced in vitro profile, in particular reducing inhibition of the hERG channel” |
| Conditions | Patch-clamp hERG assay; in vitro profile assessment on human CCR3, rat, and mouse receptors |
Why This Matters
hERG blockade is a leading cause of drug-induced QT prolongation and late-stage attrition; a scaffold that structurally avoids this liability reduces the need for extensive counter-screening and speeds candidate progression.
- [1] Kriegl, J.M.; Martyres, D.; Grundl, M.A.; Anderskewitz, R.; Dollinger, H.; Rast, G.; Schmid, B.; Seither, P.; Tautermann, C.S. Rodent selectivity of piperidine-4-yl-1H-indoles, a series of CC chemokine receptor-3 (CCR3) antagonists: insights from a receptor model. Bioorg. Med. Chem. Lett. 2015, 25, 229–235. View Source
